Cetophenicol

概要

説明

セトフェノールは、ワーナー・ランバート製薬会社が特許を取得したアシルフェニルアミノプロパンジオール誘導体であり、細菌感染症の治療に使用されます . これは、50Sリボソームサブユニットを標的にしてタンパク質生合成を阻害するアンフェニコール系抗菌薬です .

2. 製法

合成ルートと反応条件: セトフェノールは、フェニルアミノプロパンジオール誘導体のアシル化を含む一連の化学反応によって合成できます。 このプロセスは通常、アシルクロリドと適切な触媒を制御された条件下で使用する必要があります .

工業的製造方法: 工業的には、セトフェノールは、温度、圧力、pHなどの反応条件が厳密に制御された大型の化学反応器を使用して製造されます。 最終製品は、結晶化またはクロマトグラフィー技術によって精製されます .

準備方法

Synthetic Routes and Reaction Conditions: Cetophenicol can be synthesized through a series of chemical reactions involving the acylation of phenylaminopropanediol derivatives. The process typically involves the use of acyl chlorides and appropriate catalysts under controlled conditions to achieve the desired product .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. The final product is then purified through crystallization or chromatography techniques .

化学反応の分析

反応の種類: セトフェノールは、次のようなさまざまな化学反応を起こします。

酸化: セトフェノールは、対応する酸化物に酸化することができます。

還元: アミンまたはアルコールに還元することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

生成される主な生成物: これらの反応によって生成される主な生成物には、酢酸塩、酸化物、アミンなどのセトフェノールのさまざまな誘導体があります .

4. 科学研究への応用

セトフェノールは、次のような幅広い科学研究への応用があります。

化学: 有機合成における試薬として、および分析化学における標準として使用されています。

生物学: 細菌タンパク質合成とリボソーム機能に関する研究に使用されています。

医学: 抗菌作用と細菌感染症の治療における潜在的な用途について調査されています。

科学的研究の応用

Antimicrobial Activity

Cetophenicol exhibits a broad spectrum of antibacterial activity, making it useful in treating various bacterial infections. Its mechanism primarily involves the inhibition of protein synthesis by binding to the 50S ribosomal subunit, similar to chloramphenicol.

Table 1: Antibacterial Spectrum of this compound

| Bacteria | Sensitivity |

|---|---|

| Escherichia coli | Sensitive |

| Staphylococcus aureus | Sensitive |

| Streptococcus pneumoniae | Sensitive |

| Pseudomonas aeruginosa | Resistant |

Immunomodulatory Effects

Recent studies have indicated that this compound can influence immune responses. Research has shown that this compound suppresses antibody production in response to specific antigens, which may have implications for its use in conditions where modulation of the immune response is desired.

Case Study: Influence on Antibody Production

A study published in a peer-reviewed journal demonstrated that this compound significantly reduced antibody levels in experimental models, suggesting potential applications in autoimmune diseases or conditions requiring immune suppression .

Veterinary Medicine

This compound is utilized in veterinary medicine for treating bacterial infections in animals. Its effectiveness against common pathogens in livestock makes it a valuable tool for veterinarians. However, its use is carefully regulated due to concerns about antibiotic resistance and residues in food products.

Table 2: Veterinary Applications of this compound

| Animal Type | Common Infections Treated |

|---|---|

| Cattle | Bovine respiratory disease |

| Poultry | Colibacillosis |

| Swine | Pneumonia |

Research Applications

This compound's properties have made it a subject of interest in various research fields, including pharmacology and toxicology. Its ability to inhibit protein synthesis allows researchers to study the effects of protein inhibition on cellular processes.

Case Study: Toxicity Studies

A study using this compound as a model compound investigated the mutagenic and carcinogenic potential of antibiotics using computational methods. The findings indicated that this compound possesses certain toxicophore groups that could be associated with carcinogenic effects .

Potential Side Effects and Safety Concerns

While this compound is effective, its use is associated with certain side effects, including bone marrow suppression and potential toxicity. These concerns necessitate careful monitoring when used clinically or in research settings.

作用機序

セトフェノールは、細菌のリボソームの50Sサブユニットに結合することによって作用し、ペプチド転移酵素活性を阻害します。 この作用は、成長中のペプチド鎖へのアミノ酸の転移を阻止し、タンパク質合成を効果的に停止させ、細菌細胞の死につながります .

類似化合物との比較

セトフェノールは、その特異的なアシルフェニルアミノプロパンジオール構造により、アンフェニコール系抗菌薬の中で独特です。 類似の化合物には以下のようなものがあります。

クロラムフェニコール: 作用機序が類似しているが、化学構造が異なるアンフェニコール系抗生物質です。

チアミフェニコール: クロラムフェニコールの誘導体で、抗菌活性が向上しています。

アジドアンフェニコール: クロラムフェニコール中のジクロロ基をアジド基に置換した化合物です

生物活性

Cetophenicol is a synthetic antibiotic closely related to chloramphenicol, known for its broad-spectrum antibacterial properties. This article delves into the biological activities of this compound, including its mechanisms of action, therapeutic applications, and recent research findings.

This compound functions primarily by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, obstructing the peptidyl transferase activity, which is crucial for peptide bond formation during translation. This action is similar to that of chloramphenicol, making this compound effective against a variety of Gram-positive and Gram-negative bacteria. Notably, this compound has been shown to suppress immune responses by inhibiting antibody production in animal models, which may have implications for its use in certain therapeutic contexts .

Antimicrobial Activity

This compound exhibits potent antimicrobial activity against several bacterial strains. It is particularly effective against:

- Gram-positive bacteria : Staphylococcus aureus, Streptococcus pneumoniae

- Gram-negative bacteria : Escherichia coli, Salmonella spp.

The Minimum Inhibitory Concentration (MIC) values for this compound vary among different bacterial species, indicating its broad-spectrum efficacy. For example, the MIC for E. coli can be as low as 4 µg/mL, demonstrating significant antimicrobial potency .

Anticancer Activity

Recent studies have explored the potential anticancer properties of this compound and its derivatives. Research indicates that certain derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells. For instance, compounds derived from this compound have shown promising results in reducing the viability of A549 lung cancer cells in vitro. The most effective derivatives were able to induce mitochondrial damage and reactive oxygen species (ROS) formation, leading to apoptosis in cancer cells .

Study on Anticancer Activity

A study focused on several naphthoquinone derivatives related to this compound found that specific substitutions on the phenylamino moiety significantly enhanced anticancer activity. Compounds with 4-hydroxyphenylamino substituents exhibited IC50 values as low as 12.5 µM against A549 cells, comparable to doxorubicin's effects .

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound 9 | 25 | Induces mitochondrial damage |

| Compound 16 | 12.5 | ROS formation leading to apoptosis |

Immunomodulatory Effects

This compound's immunomodulatory effects were highlighted in a study assessing its influence on antibody production. Results indicated that this compound could suppress antibody responses in immunized animals, suggesting a dual role as an antibiotic and an immunosuppressant . This property may be beneficial in specific clinical scenarios where modulation of immune response is desirable.

特性

CAS番号 |

735-52-4 |

|---|---|

分子式 |

C13H15Cl2NO4 |

分子量 |

320.16 g/mol |

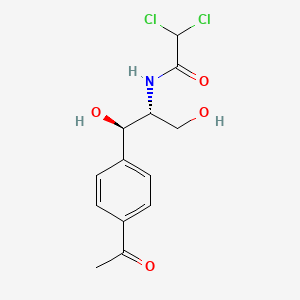

IUPAC名 |

N-[1-(4-acetylphenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide |

InChI |

InChI=1S/C13H15Cl2NO4/c1-7(18)8-2-4-9(5-3-8)11(19)10(6-17)16-13(20)12(14)15/h2-5,10-12,17,19H,6H2,1H3,(H,16,20) |

InChIキー |

PKUBDVAOXLEWBF-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CC=C(C=C1)C(C(CO)NC(=O)C(Cl)Cl)O |

異性体SMILES |

CC(=O)C1=CC=C(C=C1)[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O |

正規SMILES |

CC(=O)C1=CC=C(C=C1)C(C(CO)NC(=O)C(Cl)Cl)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Cetophenicol ; W 3746; W-3746; W3746. |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。